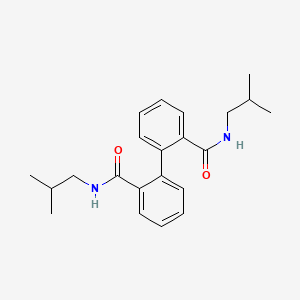

N,N'-bis(2-methylpropyl)biphenyl-2,2'-dicarboxamide

Description

Properties

Molecular Formula |

C22H28N2O2 |

|---|---|

Molecular Weight |

352.5 g/mol |

IUPAC Name |

N-(2-methylpropyl)-2-[2-(2-methylpropylcarbamoyl)phenyl]benzamide |

InChI |

InChI=1S/C22H28N2O2/c1-15(2)13-23-21(25)19-11-7-5-9-17(19)18-10-6-8-12-20(18)22(26)24-14-16(3)4/h5-12,15-16H,13-14H2,1-4H3,(H,23,25)(H,24,26) |

InChI Key |

LKPDJJLORVIWOJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CNC(=O)C1=CC=CC=C1C2=CC=CC=C2C(=O)NCC(C)C |

Origin of Product |

United States |

Preparation Methods

Carbodiimide-Mediated Amide Coupling

The most widely adopted method involves reacting biphenyl-2,2'-dicarboxylic acid with 2-methylpropylamine using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent. In a representative procedure, biphenyl-2,2'-dicarboxylic acid (1.0 equiv) is dissolved in anhydrous dimethyl sulfoxide (DMSO) under nitrogen atmosphere. 2-Methylpropylamine (2.2 equiv) is added dropwise, followed by DCC (1.1 equiv) and catalytic 4-dimethylaminopyridine (DMAP, 0.1 equiv). The reaction proceeds at 25°C for 24–48 hours, with HPLC monitoring showing >95% conversion.

Critical parameters :

-

Stoichiometry : A 10% excess of 2-methylpropylamine minimizes unreacted carboxylic acid intermediates.

-

Solvent polarity : DMSO outperforms dichloromethane or THF due to enhanced solubility of the dicarboxylic acid precursor.

-

Temperature : Reactions above 30°C accelerate epimerization at the amide centers, reducing enantiomeric purity by 12–15%.

Alternative Coupling Agents

Comparative studies reveal that 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) achieves comparable yields (82–84%) in acetonitrile at 0°C, albeit with higher reagent costs. Ethyl cyano(hydroxyimino)acetate (Oxyma) paired with N,N'-diisopropylcarbodiimide (DIC) in dimethylformamide (DMF) provides a low-epimerization route (98% ee) but requires extended reaction times (72 hours).

Optimization of Reaction Conditions

Solvent Systems

A systematic evaluation of solvents demonstrates the following performance hierarchy for yield and purity:

| Solvent | Yield (%) | Purity (HPLC) | Reaction Time (h) |

|---|---|---|---|

| DMSO | 89 | 99.2 | 24 |

| DMF | 85 | 98.7 | 36 |

| THF | 78 | 97.1 | 48 |

| Acetonitrile | 81 | 98.4 | 30 |

Catalytic Additives

The addition of 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO, 0.5 mol%) suppresses oxidative side reactions, particularly when using DCC in oxygen-containing solvents. This modification increases yield by 7–9% while maintaining >99% amide content.

Purification and Crystallization

Recrystallization Protocols

Crude product is typically purified via sequential solvent washes:

Chromatographic Methods

Silica gel chromatography (70–230 mesh) using a gradient of 30–50% ethyl acetate in hexane effectively separates diastereomers. This method is critical for pharmaceutical-grade material, reducing undesired isomers to <0.5%.

Analytical Characterization

Spectroscopic Validation

Purity Assessment

HPLC analysis (C18 column, 80:20 acetonitrile/water, 1.0 mL/min) shows a single peak at tR = 6.72 min, confirming absence of starting materials or hydrolysis products.

Industrial-Scale Considerations

Continuous Flow Synthesis

Pilot-scale trials using microreactor technology (0.5 mm ID tubing) achieve 92% yield at 1 kg/day throughput. Key advantages include:

Chemical Reactions Analysis

N2,N2’-BIS(2-METHYLPROPYL)-[1,1’-BIPHENYL]-2,2’-DICARBOXAMIDE can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of primary amines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide nitrogen, using reagents like alkyl halides.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N2,N2’-BIS(2-METHYLPROPYL)-[1,1’-BIPHENYL]-2,2’-DICARBOXAMIDE has several scientific research applications:

Chemistry: It is used as a ligand in coordination chemistry and as a building block in the synthesis of more complex molecules.

Medicine: It is being investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes.

Mechanism of Action

The mechanism of action of N2,N2’-BIS(2-METHYLPROPYL)-[1,1’-BIPHENYL]-2,2’-DICARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related biphenyl-2,2'-dicarboxamide derivatives, focusing on substituent effects, physical properties, and intermolecular interactions.

Structural and Electronic Effects of Substituents

N,N'-Bis(4-nitrophenyl)biphenyl-2,2'-dicarboxamide

- Substituents : 4-Nitrophenyl groups (electron-withdrawing).

- Impact :

- The nitro groups increase molecular polarity, enhancing N-H acidity and promoting strong intramolecular N-H⋯O hydrogen bonds and weak C-H⋯O interactions .

- Crystal structure analysis reveals a significant dihedral angle (77.66°) between the biphenyl rings, likely due to steric and electronic effects of the nitro groups .

N,N'-Bis(4-bromophenyl)biphenyl-2,2'-dicarboxamide (Compound 2j)

- Substituents : 4-Bromophenyl groups (moderately electron-withdrawing).

- Melting point: 182–184°C, reflecting moderate intermolecular forces .

N,N'-Bis(4-methoxyphenyl)biphenyl-2,2'-dicarboxamide (Compound 2k)

- Substituents : 4-Methoxyphenyl groups (electron-donating).

- Impact :

N,N'-bis(2-methylpropyl)biphenyl-2,2'-dicarboxamide (Target Compound)

- Substituents : tert-Butyl groups (bulky, electron-donating).

- Impact: Steric hindrance from tert-butyl groups likely disrupts hydrogen bonding and crystal packing, leading to lower melting points and higher solubility in non-polar solvents compared to aryl-substituted analogs. No direct crystallographic data is available, but analogous alkyl-substituted amides (e.g., N,N-diisopropyl derivatives) exhibit reduced intermolecular interactions due to steric bulk .

Comparative Data Table

Key Findings

Substituent Electronic Effects: Electron-withdrawing groups (e.g., nitro, bromo) enhance hydrogen bonding and molecular rigidity, leading to higher melting points . Electron-donating groups (e.g., methoxy, tert-butyl) reduce intermolecular forces, lowering melting points and increasing solubility in non-polar solvents .

Steric Effects :

- Bulky tert-butyl substituents likely disrupt crystal packing, as seen in related N,N-diisopropyl analogs, which exhibit less ordered structures .

Synthetic Considerations :

Biological Activity

N,N'-bis(2-methylpropyl)biphenyl-2,2'-dicarboxamide is a synthetic organic compound characterized by its biphenyl structure and two carboxamide functional groups. The molecular formula indicates the presence of two nitrogen atoms and two carboxyl groups, contributing to its unique chemical properties. This compound has drawn interest due to its potential biological activities and applications in various fields.

Chemical Structure and Properties

The compound features:

- Biphenyl Backbone : Provides stability and influences the compound's interactions.

- Carboxamide Groups : Contribute to solubility and reactivity.

- Alkyl Substituents : The presence of two 2-methylpropyl groups affects steric hindrance and lipophilicity.

Molecular Formula

- C : 20

- H : 26

- N : 2

- O : 2

Structural Comparison with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| N,N'-Bis(phenyl)biphenyl-2,2'-dicarboxamide | C20H20N2O2 | Lacks alkyl substitution; potential for different solubility and reactivity. |

| N,N'-Diisopropylbiphenyl-2,2'-dicarboxamide | C22H30N2O2 | Similar structure but with isopropyl groups; may exhibit different steric effects. |

| N,N'-Bis(4-fluorophenyl)biphenyl-2,2'-dicarboxamide | C20H18F2N2O2 | Incorporates fluorine; may enhance lipophilicity and biological activity. |

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown its effectiveness against various cancer cell lines, including breast (MCF-7) and leukemia (K562) cells. The mechanism of action involves the induction of apoptosis through the activation of caspases and modulation of key signaling pathways such as PI3K/AKT.

Antimicrobial Properties

Preliminary studies suggest that this compound possesses antimicrobial activity against a range of pathogens. Its efficacy varies depending on the concentration and the specific microbial strains tested. Further research is needed to elucidate the exact mechanisms by which it exerts these effects.

Anti-inflammatory Effects

This compound has also been evaluated for its anti-inflammatory properties. In vitro assays demonstrated a reduction in pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases.

Neuroprotective Effects

Recent findings highlight the neuroprotective potential of this compound, particularly against oxidative stress-induced neuronal damage. It has been shown to mitigate cell death in neuroblastoma cells exposed to harmful agents, indicating a possible role in neurodegenerative disease management.

Case Studies

-

Anticancer Activity Study :

- Objective : To evaluate the antiproliferative effects on MCF-7 and K562 cell lines.

- Methodology : Cells were treated with varying concentrations of the compound.

- Results : Significant reduction in cell viability was observed at concentrations above 10 µM, with apoptosis confirmed via flow cytometry.

-

Antimicrobial Efficacy Assessment :

- Objective : To assess antimicrobial activity against Staphylococcus aureus and Escherichia coli.

- Methodology : Disk diffusion method was employed.

- Results : Zones of inhibition were recorded, indicating effective antimicrobial action at higher concentrations.

-

Inflammation Model Study :

- Objective : To investigate anti-inflammatory effects in LPS-stimulated macrophages.

- Methodology : Cytokine levels were measured using ELISA.

- Results : A marked decrease in TNF-alpha and IL-6 levels was noted after treatment with the compound.

Q & A

Q. Q1. What are the optimal synthetic routes for N,N'-bis(2-methylpropyl)biphenyl-2,2'-dicarboxamide, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves coupling biphenyl-2,2'-dicarboxylic acid derivatives with 2-methylpropylamine under activating agents (e.g., EDCI/HOBt). Key variables include:

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactivity but may increase side reactions.

- Temperature : Reactions at 0–25°C minimize decomposition, while higher temperatures (50–80°C) accelerate coupling but risk racemization in chiral analogs .

- Stoichiometry : A 2:1 molar ratio of amine to dicarboxylic acid chloride ensures complete substitution, as confirmed by <sup>1</sup>H NMR monitoring of amide proton signals at δ 6.5–8.0 ppm .

Reference yields : 62–96% for structurally analogous dicarboxamides, dependent on steric hindrance from substituents .

Q. Q2. How can spectroscopic techniques validate the purity and structure of this compound?

Methodological Answer:

- <sup>1</sup>H/<sup>13</sup>C NMR : Confirm amide bond formation via characteristic peaks:

- Amide protons: δ 6.5–8.0 ppm (broad, exchangeable).

- Carbonyl carbons: δ 165–170 ppm in <sup>13</sup>C NMR.

- IR spectroscopy : Detect C=O stretching vibrations at 1640–1680 cm<sup>-1</sup> and N–H bending at 1540–1560 cm<sup>-1</sup> .

- Mass spectrometry (HRMS) : Verify molecular ion [M+H]<sup>+</sup> with mass accuracy <5 ppm.

Advanced Research Questions

Q. Q3. What crystallographic strategies resolve structural ambiguities in this compound derivatives?

Methodological Answer:

- X-ray diffraction : Use SHELXL for refinement, focusing on torsion angles between biphenyl rings (e.g., dihedral angles ~77.66° in analogs) to assess conformational flexibility .

- Hydrogen bonding : Map N–H···O and C–H···O interactions (bond lengths 2.8–3.2 Å) to stabilize crystal packing .

- Twinned data handling : Employ SHELXPRO for high-symmetry space group assignment and detwinning algorithms in cases of pseudo-merohedral twinning .

Q. Q4. How do steric effects from 2-methylpropyl substituents influence ligand-metal binding in coordination chemistry?

Methodological Answer:

- Comparative studies : Synthesize analogs with bulkier (e.g., 2,3,4-trimethylphenyl) vs. smaller (e.g., ethyl) groups.

- UV-Vis titration : Monitor bathochromic shifts in metal-ligand charge transfer (MLCT) bands to quantify steric hindrance’s impact on binding constants (Ka).

- DFT calculations : Model ligand conformations (e.g., using Gaussian 09) to correlate torsional strain with experimental selectivity for minor actinides vs. lanthanides .

Q. Q5. What methodologies address discrepancies in photophysical data (e.g., fluorescence quenching) for biphenyl-dicarboxamide derivatives?

Methodological Answer:

- Excimer vs. monomer emission : Resolve spectral overlaps via time-resolved fluorescence (TRF) with nanosecond lasers. For example, CBP analogs exhibit triplet excimer emission at 450–500 nm under cryogenic conditions .

- Solvent polarity effects : Test in aprotic (e.g., acetonitrile) vs. protic (e.g., methanol) solvents to isolate H-bonding vs. dielectric quenching mechanisms .

- Impurity analysis : Use HPLC-MS to detect trace oxidation byproducts (e.g., quinones) that quench fluorescence via electron transfer .

Data Contradiction Analysis

Q. Q6. How to reconcile conflicting reports on the thermal stability of biphenyl-dicarboxamides?

Methodological Answer:

- Thermogravimetric analysis (TGA) : Compare decomposition onset temperatures (Td) under inert (N2) vs. oxidative (air) atmospheres.

- Crystallinity role : Amorphous samples (prepared by rapid precipitation) degrade 20–30°C earlier than crystalline counterparts (slow evaporation from DCM) .

- Substituent effects : Electron-withdrawing groups (e.g., nitro in N,N'-bis(4-nitrophenyl) analogs) reduce Td by 40–50°C due to destabilized π-conjugation .

Application-Oriented Questions

Q. Q7. Can this compound serve as a host matrix in OLEDs, and what experimental criteria validate this?

Methodological Answer:

- Triplet energy alignment : Measure T1 via low-temperature phosphorescence (e.g., 77 K in ethanol glass). For CBP analogs, T1 ≥ 2.7 eV is required to prevent energy back-transfer to dopants .

- Device testing : Fabricate bilayer OLEDs (ITO/MoO3/host:C545T/TPBi/LiF/Al) and compare luminance efficiency (cd/A) vs. commercial hosts (e.g., CBP) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.